2-(4-chloro-3-nitrophenyl)-1H-imidazole
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Overview
Description
2-(4-chloro-3-nitrophenyl)-1H-imidazole is an organic compound that features both a nitro group and a chloro group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole typically involves the nitration of 4-chloroaniline followed by cyclization with glyoxal and ammonium acetate. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and moderate heating for the cyclization step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SNAr): This compound reacts with nucleophiles like azide, benzenethiolate, and methoxide ions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Methanol as a solvent, azide ions, and other nucleophiles.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
From Nucleophilic Substitution: Substituted imidazole derivatives.
From Reduction: 2-(4-chloro-3-aminophenyl)-1H-imidazole.
From Oxidation: Various oxidized imidazole derivatives.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-chloro-3-nitrophenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties .
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-8(7)13(14)15)9-11-3-4-12-9/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYKVCFKQQOPIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CN2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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